molecular formula C16H16N4O6S B2621244 Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 899957-34-7

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Cat. No. B2621244
CAS RN: 899957-34-7
M. Wt: 392.39
InChI Key: HLSODGVOMYAKPN-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl acetoacetate with 4-nitroaniline to form ethyl 4-nitrophenylamino-3-oxobutanoate. This intermediate is then reacted with thiourea to form ethyl 4-nitrophenylamino-3-thioxobutanoate. The resulting compound is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester to form Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate.", "Starting Materials": [ "Ethyl acetoacetate", "4-nitroaniline", "Thiourea", "6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester" ], "Reaction": [ "Ethyl acetoacetate is reacted with 4-nitroaniline in the presence of a base to form ethyl 4-nitrophenylamino-3-oxobutanoate.", "Ethyl 4-nitrophenylamino-3-oxobutanoate is then reacted with thiourea in the presence of a base to form ethyl 4-nitrophenylamino-3-thioxobutanoate.", "Ethyl 4-nitrophenylamino-3-thioxobutanoate is then reacted with 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester in the presence of a base to form Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] }

CAS RN

899957-34-7

Product Name

Ethyl 6-methyl-4-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Molecular Formula

C16H16N4O6S

Molecular Weight

392.39

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H16N4O6S/c1-3-26-15(22)13-9(2)17-16(23)19-14(13)27-8-12(21)18-10-4-6-11(7-5-10)20(24)25/h4-7H,3,8H2,1-2H3,(H,18,21)(H,17,19,23)

InChI Key

HLSODGVOMYAKPN-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

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